N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352211
InChI: InChI=1S/C23H28N4O3/c28-21(24-11-10-17-6-2-1-3-7-17)23(30)27-14-12-26(13-15-27)22(29)20-16-18-8-4-5-9-19(18)25-20/h4-6,8-9,16,25H,1-3,7,10-15H2,(H,24,28)
SMILES:
Molecular Formula: C23H28N4O3
Molecular Weight: 408.5 g/mol

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

CAS No.:

Cat. No.: VC16352211

Molecular Formula: C23H28N4O3

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide -

Specification

Molecular Formula C23H28N4O3
Molecular Weight 408.5 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide
Standard InChI InChI=1S/C23H28N4O3/c28-21(24-11-10-17-6-2-1-3-7-17)23(30)27-14-12-26(13-15-27)22(29)20-16-18-8-4-5-9-19(18)25-20/h4-6,8-9,16,25H,1-3,7,10-15H2,(H,24,28)
Standard InChI Key MWPQVWQDSTYSSD-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Introduction

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound with a molecular weight of approximately 408.5 g/mol and a CAS number of 1081125-19-0 . This compound belongs to the class of synthetic organic compounds, particularly those used in pharmaceutical research and drug discovery. Its structure integrates several key moieties, including cyclohexene, indole, and piperazine, which are significant for potential interactions with biological targets.

Potential Applications:

  • Pharmaceutical Research: The compound is likely included in screening libraries for drug discovery, targeting pathways related to cancer, inflammation, or neurological disorders.

  • Drug Development: Its unique structure makes it a candidate for further modification to enhance pharmacological properties.

Future Directions:

  • Biological Evaluation: Further studies are needed to evaluate the compound's biological activity, including cytotoxicity assays and enzyme inhibition studies.

  • Structural Optimization: Modifications to enhance bioavailability, selectivity, and potency could be explored.

Data Tables

PropertyValue
CAS Number1081125-19-0
Molecular WeightApproximately 408.5 g/mol
Molecular FormulaNot explicitly detailed
SynthesisMulti-step organic reactions

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